A 419259 trihydrochloride
A 419259 trihydrochloride
A 419259 3Hcl(cas# 1435934-25-0) is an apoptosis inducing agent that inhibits Src family kinases (c-Src). A 419259 also induces apoptosis in CML cell ines and blocks Stat5 and Erk activation. Src family kinases are non-receptor tyrosine kinases with diverse roles in signal transduction and disease. A 419259 displays at least 1,000-fold selectivity for these enzymes over other kinases. A-419259 induces growth arrest and apoptosis in chronic myelogenous leukemia cell lines. It prevents differentiation while maintaining pluripotency in embryonic stem cells.
Brand Name:
Vulcanchem
CAS No.:
1435934-25-0
VCID:
VC0002961
InChI:
InChI=1S/C29H34N6O.3ClH/c1-33-15-17-34(18-16-33)22-9-11-23(12-10-22)35-19-26(27-28(30)31-20-32-29(27)35)21-7-13-25(14-8-21)36-24-5-3-2-4-6-24;;;/h2-8,13-14,19-20,22-23H,9-12,15-18H2,1H3,(H2,30,31,32);3*1H
SMILES:
CN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC=C(C=C5)OC6=CC=CC=C6.Cl.Cl.Cl
Molecular Formula:
C29H37Cl3N6O
Molecular Weight:
592.006
A 419259 trihydrochloride
CAS No.: 1435934-25-0
Inhibitors
VCID: VC0002961
Molecular Formula: C29H37Cl3N6O
Molecular Weight: 592.006
CAS No. | 1435934-25-0 |
---|---|
Product Name | A 419259 trihydrochloride |
Molecular Formula | C29H37Cl3N6O |
Molecular Weight | 592.006 |
IUPAC Name | 7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;trihydrochloride |
Standard InChI | InChI=1S/C29H34N6O.3ClH/c1-33-15-17-34(18-16-33)22-9-11-23(12-10-22)35-19-26(27-28(30)31-20-32-29(27)35)21-7-13-25(14-8-21)36-24-5-3-2-4-6-24;;;/h2-8,13-14,19-20,22-23H,9-12,15-18H2,1H3,(H2,30,31,32);3*1H |
Standard InChIKey | ALRMEQIQFCUAMR-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC=C(C=C5)OC6=CC=CC=C6.Cl.Cl.Cl |
Appearance | A crystalline solid |
Description | A 419259 3Hcl(cas# 1435934-25-0) is an apoptosis inducing agent that inhibits Src family kinases (c-Src). A 419259 also induces apoptosis in CML cell ines and blocks Stat5 and Erk activation. Src family kinases are non-receptor tyrosine kinases with diverse roles in signal transduction and disease. A 419259 displays at least 1,000-fold selectivity for these enzymes over other kinases. A-419259 induces growth arrest and apoptosis in chronic myelogenous leukemia cell lines. It prevents differentiation while maintaining pluripotency in embryonic stem cells. |
Synonyms | 7-((1r,4r)-4-(4-methylpiperazin-1-yl)cyclohexyl)-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine trihydrochloride |
Reference | 1. Oncogene. 2008 Nov 27;27(56):7055-69. doi: 10.1038/onc.2008.330. Epub 2008 Sep 15. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259. Pene-Dumitrescu T(1), Peterson LF, Donato NJ, Smithgall TE. Author information: (1)Department of Molecular Genetics and Biochemistry, University of Pittsburgh School of Medicine, Pittsburgh, PA 15261, USA. Chronic myelogenous leukemia (CML) is driven by Bcr-Abl, a constitutively active protein-tyrosine kinase that stimulates proliferation and survival of myeloid progenitors. Global inhibition of myeloid Src family kinase (SFK) activity with the broad-spectrum pyrrolo-pyrimidine inhibitor, A-419259, blocks proliferation and induces apoptosis in CML cell lines, suggesting that transformation by Bcr-Abl requires SFK activity. However, the contribution of Hck and other individual SFKs to Bcr-Abl signaling is less clear. Here, we developed an A-419259-resistant mutant of Hck by replacing the gatekeeper residue (Thr-338; c-Src numbering) in the inhibitor-binding site with a bulkier methionine residue (Hck-T338M). This substitution reduced Hck sensitivity to A-419259 by more than 30-fold without significantly affecting kinase activity in vitro. Expression of Hck-T338M protected K-562 CML cells and Bcr-Abl-transformed TF-1 myeloid cells from the apoptotic and antiproliferative effects of A-419259. These effects correlated with persistence of Hck-T338M kinase activity in the presence of the compound, and were accompanied by sustained Erk and Stat5 activation. In contrast, control cells expressing equivalent levels of wild-type Hck retained sensitivity to the inhibitor. We also show for the first time that A-419259 induces cell-cycle arrest and apoptosis in primary CD34(+) CML cells with equal potency to imatinib. These data suggest that Hck has a nonredundant function as a key downstream signaling partner for Bcr-Abl and may represent a potential drug target in CML. |
PubChem Compound | 76848881 |
Last Modified | Nov 11 2021 |
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